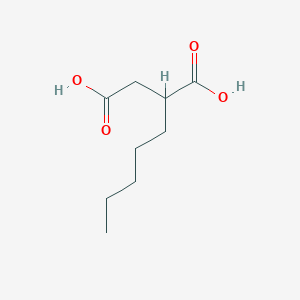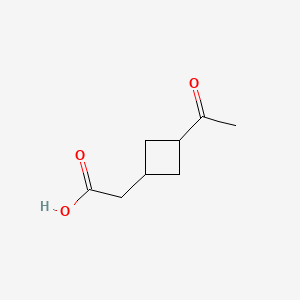![molecular formula C38H47NO6 B13833072 N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Octadecanoylamino)fluorescein is a synthetic amphiphilic fluorescent probe with a molecular weight of 613.8 Da and a molecular formula of C38H47NO6 . It is primarily used in monitoring membrane lipid behavior and fluorescence resonance energy transfer applications in live cells . The compound exhibits bright green fluorescence with excitation and emission wavelengths of 490 nm and 520 nm, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecanoylamino)fluorescein typically involves the reaction of fluorescein with octadecanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an amide bond between the fluorescein and the octadecanoyl group. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 5-(Octadecanoylamino)fluorescein follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Chromatographic techniques such as column chromatography or recrystallization to achieve high purity (>98%) of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Octadecanoylamino)fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, affecting its fluorescence properties.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced fluorescein derivatives
Substitution: Modified fluorescein derivatives with different functional groups
Aplicaciones Científicas De Investigación
5-(Octadecanoylamino)fluorescein has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-(Octadecanoylamino)fluorescein involves its integration into lipid membranes due to its amphiphilic nature . The compound’s fluorescent properties allow it to act as a marker for membrane dynamics and lipid behavior. The molecular targets include lipid bilayers and membrane-associated proteins, where it can participate in fluorescence resonance energy transfer (FRET) studies .
Comparación Con Compuestos Similares
Similar Compounds
5-(Stearoylamino)fluorescein: Similar in structure but with a stearoyl group instead of an octadecanoyl group.
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide: Another amphiphilic fluorescent probe with similar applications.
Uniqueness
5-(Octadecanoylamino)fluorescein is unique due to its specific excitation and emission wavelengths, making it highly suitable for specific fluorescence applications. Its amphiphilic nature allows it to integrate seamlessly into lipid membranes, providing valuable insights into membrane dynamics and lipid behavior .
Propiedades
Fórmula molecular |
C38H47NO6 |
|---|---|
Peso molecular |
613.8 g/mol |
Nombre IUPAC |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)octadecanamide |
InChI |
InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-35(42)39-32-19-17-18-31-36(32)37(43)45-38(31)29-23-21-27(40)25-33(29)44-34-26-28(41)22-24-30(34)38/h17-19,21-26,40-41H,2-16,20H2,1H3,(H,39,42) |
Clave InChI |
UGAAZLWVRFWUHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


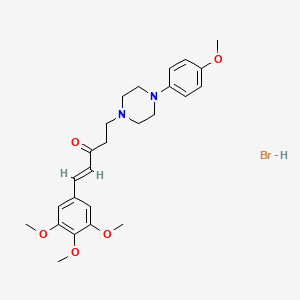
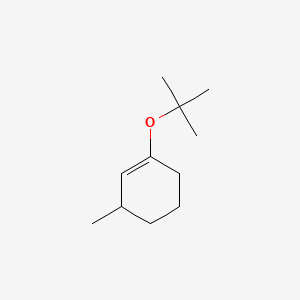
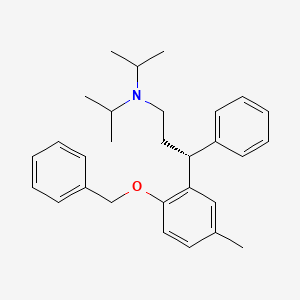
![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
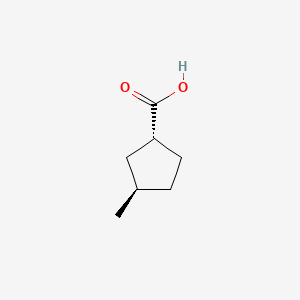
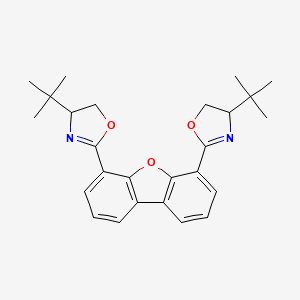
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)


